
N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20BrN5O5 and its molecular weight is 562.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Research has highlighted the potential analgesic and anti-inflammatory activities of compounds structurally related to N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide. For instance, derivatives like 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)eto acetamides have shown significant activity comparable to standard drugs such as pentazocine and aspirin. This suggests that the compound could have similar applications in managing pain and reducing inflammation (N. Gopa, E. Porchezhian, G. Sarma, 2001).
Thermo-physical Properties
The thermo-physical properties of derivatives incorporating the 1,3,4-oxadiazole moiety have been studied, indicating the impact of structural modifications on parameters like density, viscosity, and ultrasonic sound velocity. These findings are crucial for understanding the solubility and stability of such compounds in various solvents, which is essential for their formulation and potential applications in pharmaceuticals (D. R. Godhani, P. B. Dobariya, Anil M. Sanghani, Jignasu P. Mehta, 2013).
Antimicrobial Activities
Compounds related to N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide have been synthesized and tested for antimicrobial activities. Some derivatives have shown good or moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Antituberculosis Activity
The synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their anti-tuberculosis activity provide insights into the potential therapeutic applications of these compounds against tuberculosis. This research underscores the importance of structural modifications in enhancing biological activity and specificity (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011).
Antibacterial Activity
Newly synthesized pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, structurally similar to the compound in focus, have been screened for their antibacterial activity against various bacterial strains. The study of these compounds contributes to the ongoing search for novel antibacterial agents to combat resistant bacterial infections (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010).
Eigenschaften
CAS-Nummer |
894929-81-8 |
|---|---|
Produktname |
N-(4-bromophenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Molekularformel |
C26H20BrN5O5 |
Molekulargewicht |
562.38 |
IUPAC-Name |
N-(4-bromophenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H20BrN5O5/c1-36-19-12-6-16(7-13-19)24-29-23(37-30-24)15-32-25(34)20-4-2-3-5-21(20)31(26(32)35)14-22(33)28-18-10-8-17(27)9-11-18/h2-13H,14-15H2,1H3,(H,28,33) |
InChI-Schlüssel |
ADYCFSHNYHASMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
![6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one](/img/structure/B2705414.png)
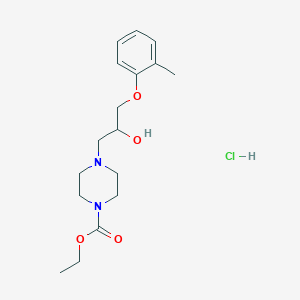
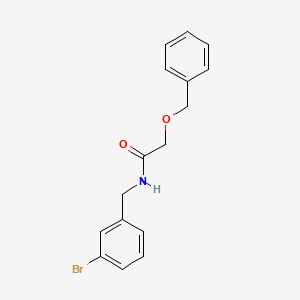
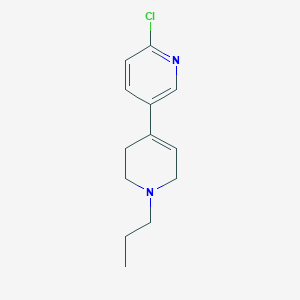
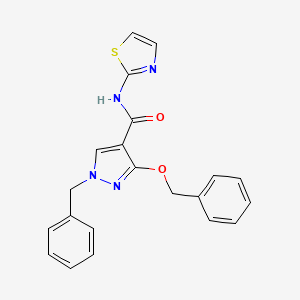
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2705422.png)
![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)
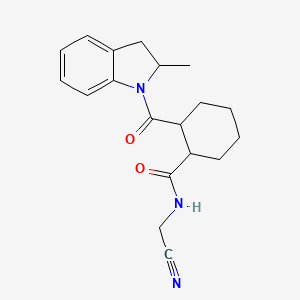
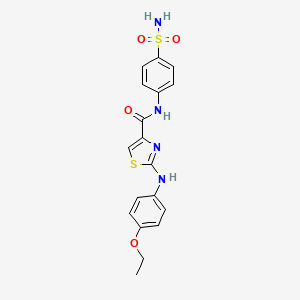
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)
![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)